Cas no 65104-41-8 (7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-,lithium salt (1:1))

7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-,lithium salt (1:1) structure
65104-41-8 structure
Product Name:7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-,lithium salt (1:1)
CAS-nummer:65104-41-8
MF:C26H15LiN2O5S2
MW:506.478703737259
CID:504507
PubChem ID:23687830
Update Time:2025-04-19

7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-,lithium salt (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 7-Benzothiazolesulfonicacid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-,lithium salt (1:1)
    • lithium 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonate
    • 7-Benzothiazolesulfonic acid, 2-(2-(1,3-dioxo-2-indanyl)-6-quinolyl)-6-methyl-, lithium salt
    • 7-Benzothiazolesulfonic acid, 2-(2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl)-6-methyl-, lithium salt
    • 7-Benzothiazolesulfonic acid, 2-(2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl)-6-methyl-, lithium salt (1:1)
    • Lithium 2-(2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl)-6-methylbenzothiazole-7-sulphonate
    • NS00088039
    • 65104-41-8
    • Lithium 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulfonate
    • DTXSID70886732
    • Inchi: 1S/C26H16N2O5S2.Li/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30;/h2-12,21H,1H3,(H,31,32,33);/q;+1/p-1
    • InChI-sleutel: CMZFIPAVTRBJNV-UHFFFAOYSA-M
    • LACHT: S1C(C2C=CC3=C(C=2)C=CC(C2C(C4C=CC=CC=4C2=O)=O)=N3)=NC2=CC=C(C)C(=C12)S(=O)(=O)[O-].[Li+]

Berekende eigenschappen

  • Exacte massa: 505.05747
  • Monoisotopische massa: 492.042592
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 3
  • Complexiteit: 919
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 154

Experimentele eigenschappen

  • PSA: 117.12
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd